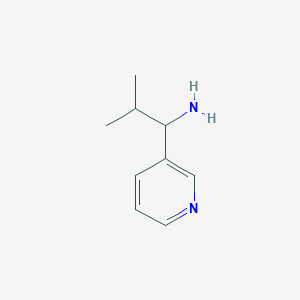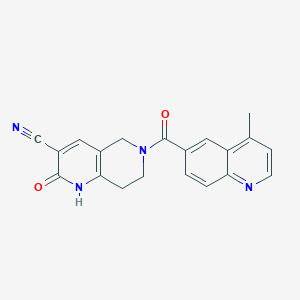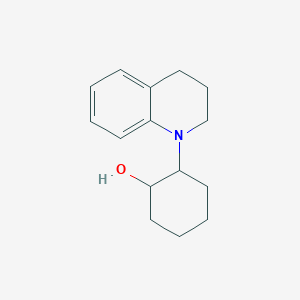![molecular formula C27H24FN3O4 B2508510 3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 473445-41-9](/img/structure/B2508510.png)
3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a complex organic molecule that appears to be related to various research areas, including the development of inhibitors, fluorescent dyes, and potential therapeutic agents. The structure of this compound suggests it may have multiple rings, including a pyrroloisoxazole moiety, which is a common feature in several biologically active compounds.
Synthesis Analysis
The synthesis of related pyrroloisoxazole derivatives has been reported through 1,3-dipolar cycloaddition reactions, as seen in the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as potential anti-stress agents . Similarly, the synthesis of pyrrolo[3,2-d]isoxazoles through diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones has been described . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 3-(2-(4-morpholinophenyl)-2-oxoethyl)-5,5-diphenylimidazolidine-2,4-dione, was determined, revealing the presence of two conformers with opposite conformation due to intermolecular hydrogen bonding and steric hindrance . This suggests that the compound of interest may also exhibit conformational isomerism.
Chemical Reactions Analysis
The reactivity of isoxazole derivatives has been explored in various contexts. For example, reactions of 4,5-polymethylene-substituted 2-isoxazolines with metal carbonyls have been studied, leading to the cleavage of N–O and C–C bonds and subsequent hydrolysis . This indicates that the pyrroloisoxazole ring in the target compound may also undergo similar reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated. For instance, the photophysical properties of benzo[de]isoquinoline-1,3-diones were studied, showing that these compounds are weakly luminescent and exhibit photostability due to the presence of stabilizer fragments . Additionally, the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives have been described, with some derivatives showing features associated with liquid crystalline materials . These findings suggest that the compound of interest may also display unique photophysical properties and potentially liquid crystalline behavior.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The complex molecular structure of 3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione lends itself to a variety of synthetic routes and characterizations. Research has been conducted on the synthesis and biological activities of related heterocyclic compounds, demonstrating the potential for diverse biological and pharmacological applications. For instance, the synthesis and investigation of chalcone-imide derivatives show significant cytotoxic activities and enzyme inhibition profiles, suggesting potential for cancer therapy and enzyme regulation (Kocyigit et al., 2018).
Biological Activities
Compounds with structures similar to this compound have been studied for their biological activities. For example, the synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents highlight the potential for developing new therapeutic agents for stress-related disorders (Badru et al., 2012).
Molecular Interactions and Applications
The detailed study of molecular interactions, such as hydrogen bonding and tautomerization, is crucial for understanding the reactivity and stability of compounds like this compound. Research on similar molecules provides insights into their potential applications in materials science and drug design, as evidenced by the structural identification and nitrogen cyclization studies of related compounds (Chung et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been used as intermediates in the synthesis of drugs like linezolid , which targets bacterial protein synthesis
Mode of Action
It’s known that similar compounds interact with their targets to inhibit or modulate their activity . The specific interactions and changes resulting from this compound’s action would require further investigation.
Biochemical Pathways
Related compounds have been used in the synthesis of antibiotics like linezolid , which affects the protein synthesis pathway in bacteria
Result of Action
Related compounds have been used in the synthesis of antibiotics like linezolid , which inhibits bacterial protein synthesis, leading to the cessation of bacterial growth
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-(4-morpholin-4-ylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4/c28-19-8-6-18(7-9-19)24-23-25(35-31(24)22-4-2-1-3-5-22)27(33)30(26(23)32)21-12-10-20(11-13-21)29-14-16-34-17-15-29/h1-13,23-25H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAWFPFVPGVLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)
![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)
![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)


![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)


![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)
![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)